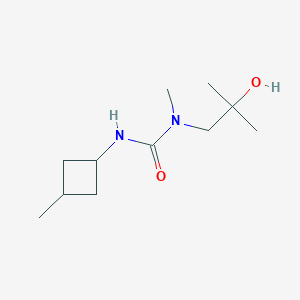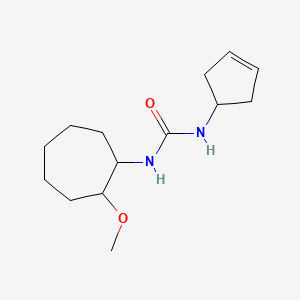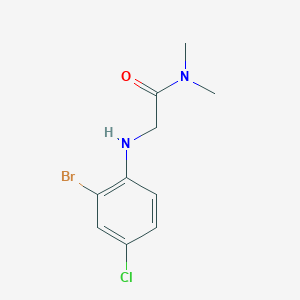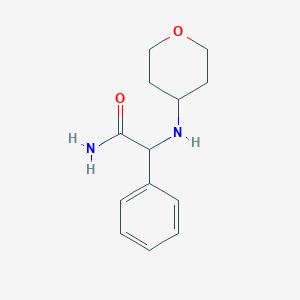
1-Benzothiophen-5-yl(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzothiophen-5-yl(piperidin-1-yl)methanone, also known as BPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BPMP belongs to the class of compounds known as arylalkylamines, which have been found to exhibit a range of biological activities. In
Mechanism of Action
The mechanism of action of 1-Benzothiophen-5-yl(piperidin-1-yl)methanone is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission. 1-Benzothiophen-5-yl(piperidin-1-yl)methanone has been found to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic properties. It has also been found to inhibit the reuptake of serotonin, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
1-Benzothiophen-5-yl(piperidin-1-yl)methanone has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-Benzothiophen-5-yl(piperidin-1-yl)methanone has also been found to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease. In addition, 1-Benzothiophen-5-yl(piperidin-1-yl)methanone has been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
1-Benzothiophen-5-yl(piperidin-1-yl)methanone has several advantages for lab experiments, including its high potency and selectivity for dopamine and serotonin receptors. However, it also has some limitations, such as its poor solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 1-Benzothiophen-5-yl(piperidin-1-yl)methanone. One area of focus is the development of more efficient synthesis methods for 1-Benzothiophen-5-yl(piperidin-1-yl)methanone. Another area of research is the exploration of 1-Benzothiophen-5-yl(piperidin-1-yl)methanone's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-Benzothiophen-5-yl(piperidin-1-yl)methanone and its potential side effects.
Synthesis Methods
1-Benzothiophen-5-yl(piperidin-1-yl)methanone can be synthesized by a multi-step process that involves the reaction of 1-benzothiophene with piperidine, followed by the addition of a methanone group. The final product is obtained through a purification process that involves recrystallization. 1-Benzothiophen-5-yl(piperidin-1-yl)methanone can also be synthesized through other methods, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Scientific Research Applications
1-Benzothiophen-5-yl(piperidin-1-yl)methanone has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipsychotic properties. It has been studied as a potential treatment for various diseases, such as Parkinson's disease, schizophrenia, and chronic pain. 1-Benzothiophen-5-yl(piperidin-1-yl)methanone has also been found to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
1-benzothiophen-5-yl(piperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c16-14(15-7-2-1-3-8-15)12-4-5-13-11(10-12)6-9-17-13/h4-6,9-10H,1-3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQKILHVZGDCNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzothiophen-5-yl(piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[4-Chloro-2-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7630451.png)

![[1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630464.png)

![1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea](/img/structure/B7630474.png)


![1-(Cyclobutylmethyl)-1-methyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630488.png)





![5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide](/img/structure/B7630544.png)